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Compound of Interest

4-((6-Bromopyridin-3-
Compound Name:
yl)methyl)morpholine

Cat. No.: B1359722

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a
vast majority of pharmaceuticals. Among these, the morpholine ring is recognized as a
"privileged structure."[1][2] Its inclusion in a drug candidate's structure is a well-established
strategy to enhance critical pharmacokinetic properties. The morpholine group's weak basicity
(pKa = 8.7), conformational flexibility, and ability to participate in hydrogen bonding can
significantly improve a molecule's aqueous solubility, metabolic stability, and overall
bioavailability.[1] A 2023 analysis of U.S. FDA-approved drugs from the preceding decade
found that 14 contained a morpholine ring, with half of them being anticancer agents.[1]

Paired with the morpholine is the pyridine ring, another cornerstone of medicinal chemistry. The
nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for
target engagement. When substituted with a halogen, such as bromine, the pyridine ring
becomes a versatile platform for introducing molecular diversity through a wide array of cross-
coupling reactions.

4-((6-Bromopyridin-3-yl)methyl)morpholine strategically combines these two powerful
motifs. It serves not as an end-product therapeutic but as a high-value intermediate or scaffold,
offering chemists a reliable starting point for constructing complex molecules with desirable
drug-like properties.

Chemical Identity and Nomenclature
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Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance.

The compound is defined by a unique CAS Registry Number and several systematic names

and identifiers.

Identifier Value

IUPAC Name 4-[(6-bromopyridin-3-yl)methyllmorpholine
Synonyms 2-bromo-5-(morpholinomethyl)-pyridine[3][4]
CAS Number 364793-93-1[5]

Molecular Formula

C10H13BrN20[6]

Molecular Weight

257.13 g/mol [4]

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)Br

Physicochemical and Safety Properties

The physical properties and safety profile dictate the handling, storage, and application of the

compound in a laboratory setting. While extensive experimental data is not publicly available,

key properties can be summarized from supplier safety data sheets (SDS).

Property Value / Information
Appearance Typically an off-white to yellow solid
- Soluble in organic solvents like
Solubility )
Dichloromethane, Ethyl Acetate, and Methanol
o No specific reactivity data available; stable
Reactivity .
under recommended storage conditions[3]
Store in a cool, dry place, under an inert
Storage

atmosphere

Hazard Summary

Limited toxicological data is available. Standard

laboratory precautions are required.[3]
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Synthesis and Purification Protocol

The synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine is most efficiently achieved via
nucleophilic substitution. This process involves the reaction of a brominated pyridine
electrophile with morpholine, which acts as the nucleophile.

Synthetic Workflow

The logical flow for the synthesis begins with a suitable starting material, such as 2-bromo-5-
(bromomethyl)pyridine, which is then reacted with morpholine in the presence of a base to yield

the final product.

Reactants

G—Bromo-5-(bromomethyl)pyridina Morpholine Triethylamine (Base) E’etrahydrofuran (Solvent)]

Process

Nucleophilic
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)

Products & Purification

4-((6-Bromopyridin-3-yl)methyl)morpholine —V[Triethylammonium bromida

Aqueous Work-up &
Silica Gel Chromatography

Click to download full resolution via product page

Caption: Synthetic workflow for 4-((6-Bromopyridin-3-yl)methyl)morpholine.
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Step-by-Step Experimental Protocol

e Reaction Setup: To a solution of 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous
tetrahydrofuran (THF, 0.2 M), add morpholine (1.2 eq) followed by triethylamine (1.5 eq).

o Causality: Triethylamine acts as a non-nucleophilic base to quench the hydrobromic acid
(HBr) byproduct generated during the reaction, preventing the protonation of morpholine
and driving the reaction to completion. THF is chosen as a solvent for its ability to dissolve
the reactants and its relative inertness.

o Reaction Execution: Stir the reaction mixture at ambient temperature for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the
starting material is consumed.

e Agueous Work-up: Upon completion, concentrate the reaction mixture under reduced
pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated
sodium bicarbonate solution (2x) and brine (1x).

o Self-Validation: The agueous washes are critical for removing the triethylammonium
bromide salt and any excess morpholine, simplifying the subsequent purification step.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate in vacuo to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-((6-Bromopyridin-3-
yl)methyl)morpholine.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through a combination of
spectroscopic techniques.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be
highly characteristic. It should feature distinct signals for the three aromatic protons on the
pyridine ring, a sharp singlet corresponding to the two protons of the central methylene
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bridge (-CHz-), and two multiplets (often appearing as triplets) for the eight protons of the
morpholine ring.

o Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show
a prominent molecular ion peak [M+H]* at m/z 258.0. A key validation is the isotopic pattern
characteristic of a monobrominated compound, where two peaks of nearly equal intensity
appear one mass unit apart (e.g., at m/z 257 and 259 for the M+ ion).

e 13C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct
carbon signals, corresponding to the 5 carbons of the pyridine ring, the methylene bridge
carbon, and the 4 carbons of the morpholine ring (where two are chemically equivalent).

Chemical Reactivity and Strategic Utility
The true value of 4-((6-Bromopyridin-3-yl)methyl)morpholine lies in its bifunctional nature,
which provides two primary sites for further chemical modification.

Caption: Primary sites for chemical functionalization.

o Site A (C-Br Bond): The carbon-bromine bond on the pyridine ring is the primary site for
building molecular complexity. It is an excellent substrate for various palladium-catalyzed
cross-coupling reactions, including:

o Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or
alkyl groups.

o Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, adding substituted amines.
o Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

o Site B (Morpholine Nitrogen): The tertiary amine of the morpholine ring is basic. It can be
protonated to form salts, a common strategy for improving the solubility and crystallinity of
drug candidates.

This dual reactivity allows for a modular approach to library synthesis, where the core scaffold
can be elaborated at Site A to modulate target affinity and selectivity, while the properties of
Site B are leveraged to optimize the pharmacokinetic profile.
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Applications in Drug Discovery Programs

The morpholine scaffold is a recurring motif in compounds targeting the central nervous system
(CNS) and in oncology.[7] Its ability to improve brain permeability and solubility makes it an
attractive component for CNS drug candidates.[7] In oncology, aryl-morpholine structures are
known pharmacophores for interacting with critical targets like the phosphatidylinositol 3-kinase
(PI3K) family.[7]

Therefore, 4-((6-Bromopyridin-3-yl)methyl)morpholine is an ideal starting material for
research programs in these areas. By functionalizing the bromopyridine ring, researchers can
rapidly generate novel analogues for screening against kinases, G-protein coupled receptors,
and other targets implicated in neurodegenerative diseases, mood disorders, and cancer.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

» Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to
avoid inhalation of dust or vapors.

o Storage: Store the compound in a tightly sealed container in a cool, dry environment,
preferably under an inert atmosphere like argon or nitrogen to ensure long-term stability.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-((6-Bromopyridin-3-yl)methyl)morpholine is more than a simple chemical reagent; it is a
strategically designed molecular building block. It provides medicinal chemists with a robust
and versatile platform that combines a readily functionalizable handle with a proven
pharmacophoric element. Its logical synthesis and clear potential for elaboration make it a
highly valuable tool for accelerating the discovery and development of novel, high-efficacy
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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